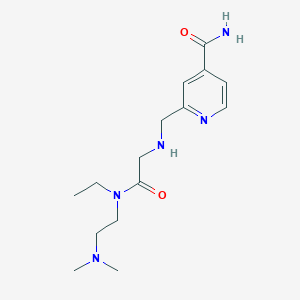
KDOAM-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KDOAM25 est un inhibiteur puissant et hautement sélectif des lysine-démethylases 5 de l'histone (KDM5). Il a montré une efficacité significative dans l'augmentation de la méthylation globale de H3K4 aux sites de démarrage de la transcription et l'altération de la prolifération des cellules de myélome multiple MM1S . Le composé est particulièrement efficace contre KDM5A, KDM5B, KDM5C et KDM5D, avec des valeurs de CI50 de 71 nM, 19 nM, 69 nM et 69 nM, respectivement .
Méthodes De Préparation
La synthèse de KDOAM25 implique plusieurs étapes, notamment la formation de la structure centrale et la fonctionnalisation subséquente. Le composé est généralement synthétisé par une série de réactions organiques, notamment la formation de liaisons amides et la construction de cycles de pyridine . Les méthodes de production industrielle impliquent souvent l'optimisation de ces voies de synthèse pour augmenter le rendement et la pureté tout en minimisant l'utilisation de réactifs dangereux .
Analyse Des Réactions Chimiques
KDOAM25 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : KDOAM25 peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
KDOAM25 a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
KDOAM25 exerce ses effets en inhibant l'activité des lysine-démethylases 5 de l'histone (KDM5). Cette inhibition entraîne une augmentation de la méthylation globale de H3K4 aux sites de démarrage de la transcription, ce qui affecte à son tour l'expression des gènes et la prolifération cellulaire . Le composé cible spécifiquement le domaine catalytique des enzymes KDM5, les empêchant de déméthyler les protéines histones .
Applications De Recherche Scientifique
KDOAM25 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of histone demethylases in epigenetic regulation.
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone demethylases.
Mécanisme D'action
KDOAM25 exerts its effects by inhibiting the activity of histone lysine demethylases 5 (KDM5). This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, which in turn affects gene expression and cell proliferation . The compound specifically targets the catalytic domain of KDM5 enzymes, preventing them from demethylating histone proteins .
Comparaison Avec Des Composés Similaires
KDOAM25 est unique par sa haute sélectivité et sa puissance contre les enzymes KDM5. Des composés similaires comprennent :
JIB-04 : Another KDM5 inhibitor, but with a different selectivity profile.
PBIT : Un inhibiteur moins puissant de KDM5, utilisé dans des applications de recherche similaires.
CPI-455 : Un inhibiteur de KDM5 avec un spectre d'activité plus large.
KDOAM25 se distingue par sa sélectivité et sa puissance plus élevées, ce qui en fait un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C15H25N5O2 |
|---|---|
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |
Clé InChI |
PNFMVADNCOGWME-UHFFFAOYSA-N |
SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
SMILES canonique |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)


![1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)





